

# Technical Guide: Physical Properties of Dimethyl Cyclopropane-1,1-dicarboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Dimethyl cyclopropane-1,1-dicarboxylate*

Cat. No.: *B1304618*

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## Introduction

**Dimethyl cyclopropane-1,1-dicarboxylate** (CAS No. 6914-71-2) is a cyclic diester that serves as a valuable building block in organic synthesis. Its strained three-membered ring and dual ester functionalities make it a versatile precursor for the synthesis of more complex molecules, including pharmaceutical intermediates. A thorough understanding of its physical properties is essential for its effective use in laboratory and industrial settings, ensuring proper handling, reaction control, and purification.

This technical guide provides a comprehensive overview of the key physical and spectroscopic properties of **Dimethyl cyclopropane-1,1-dicarboxylate**. It includes tabulated data for easy reference, detailed experimental protocols for both its synthesis and the measurement of its core physical characteristics, and a workflow diagram illustrating its preparation and analysis.

## Physical and Chemical Properties

**Dimethyl cyclopropane-1,1-dicarboxylate** is a clear, colorless liquid at room temperature.<sup>[1]</sup> Its key physical properties are summarized in the tables below.

### Table 2.1: General and Thermodynamic Properties

| Property            | Value   | Reference(s) |
|---------------------|---|--------------|
| Molecular Formula   | C <sub>7</sub> H <sub>10</sub> O <sub>4</sub> | [2]          |
| Molecular Weight    | 158.15 g/mol                                  | [1]          |
| Physical Appearance | Clear, colorless liquid                       | [1]          |
| Boiling Point       | 196-198 °C (at 760 mmHg)                      | [1]          |
| Flash Point         | 95 °C (203 °F) - closed cup                   | N/A          |
| Vapor Pressure      | 2.73 mmHg at 25 °C                            | N/A          |

**Table 2.2: Physical Constants**

| Property                           | Value      | Conditions | Reference(s) |
|------------------------------------|------------|------------|--------------|
| Density                            | 1.147 g/mL | at 25 °C   | [1]          |
| Refractive Index (n <sub>D</sub> ) | 1.441      | at 20 °C   | [1]          |

## Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of **Dimethyl cyclopropane-1,1-dicarboxylate**.

**Table 3.1: Summary of Expected Spectroscopic Features**

| Technique           | Expected Features  |
|---------------------|--|
| $^1\text{H}$ NMR    | Signals corresponding to the two equivalent methoxy groups ( $-\text{OCH}_3$ ) and the four equivalent cyclopropyl protons ( $-\text{CH}_2-$ ). The methoxy protons would appear as a sharp singlet, while the cyclopropyl protons would exhibit a more complex signal, likely a singlet or a narrow multiplet, due to their magnetic equivalence. |
| $^{13}\text{C}$ NMR | Resonances for the methyl carbons of the ester groups, the methylene carbons of the cyclopropane ring, the quaternary cyclopropyl carbon, and the carbonyl carbons of the ester groups.  |
| Infrared (IR)       | Strong absorption band characteristic of the $\text{C}=\text{O}$ (ester) stretch, typically around $1730\text{ cm}^{-1}$ . Bands for $\text{C}-\text{O}$ stretching and $\text{C}-\text{H}$ stretching of the alkyl and cyclopropyl groups would also be present.  |
| Mass Spec. (MS)     | The molecular ion peak ( $\text{M}^+$ ) would be expected at $m/z = 158$ . Common fragmentation patterns would include the loss of a methoxy group ( $-\text{OCH}_3$ , $m/z = 127$ ) or a carbomethoxy group ( $-\text{CO}_2\text{CH}_3$ , $m/z = 99$ ).   |

Note: Actual spectra are available for reference in databases such as PubChem (CID 2769539) and from commercial suppliers.<sup>[3]</sup>

## Experimental Protocols

The following sections detail the methodologies for the synthesis of **Dimethyl cyclopropane-1,1-dicarboxylate** and the determination of its key physical properties.

## Synthesis Protocol: Cyclopropanation of Dimethyl Malonate

This protocol is based on the well-established reaction between dimethyl malonate and 1,2-dibromoethane using potassium carbonate as the base.

Materials:

- Dimethyl malonate
- 1,2-Dibromoethane
- Potassium carbonate ( $K_2CO_3$ ), finely ground
- Dimethylformamide (DMF)
- Diethyl ether (for extraction)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $MgSO_4$ )

Equipment:

- Three-neck round-bottom flask
- Mechanical stirrer
- Reflux condenser
- Heating mantle with temperature control
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: In a dry three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add dimethylformamide (DMF).

- **Addition of Reagents:** To the solvent, add dimethyl malonate, 1,2-dibromoethane, and finely comminuted potassium carbonate.
- **Reaction:** Heat the mixture to approximately 100-120 °C with vigorous stirring. The reaction is typically monitored by gas chromatography (GC) and allowed to proceed for several hours until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate). Wash the collected salts with a small amount of diethyl ether or DMF to recover any residual product.
- **Extraction:** Combine the filtrate and the washings. Transfer the solution to a separatory funnel. If DMF was used, the product is typically isolated by distillation. If a different solvent system is used, wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by vacuum distillation to yield pure **Dimethyl cyclopropane-1,1-dicarboxylate**. The product typically distills at approximately 85 °C / 18 mbar.

## Physical Property Determination Protocols

### 4.2.1 Boiling Point Determination (Thiele Tube Method):

- Place a small amount (0.5-1 mL) of the purified liquid into a small test tube.
- Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.
- Attach the test tube to a thermometer.
- Place the assembly in a Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb.
- Gently heat the side arm of the Thiele tube. A stream of bubbles will emerge from the capillary tube as the air expands and the liquid's vapor pressure increases.

- Continue heating until a continuous and rapid stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record the atmospheric pressure.

#### 4.2.2 Density Determination (Pycnometer Method):

- Thoroughly clean and dry a pycnometer (specific gravity bottle) of a known volume.
- Weigh the empty, dry pycnometer on an analytical balance.
- Fill the pycnometer with the sample liquid, ensuring no air bubbles are present. If the pycnometer has a stopper with a capillary, the excess liquid will be expelled.
- Thermostat the filled pycnometer to a constant temperature (e.g., 25.0 °C).
- Carefully wipe any excess liquid from the outside of the pycnometer and weigh it.
- The density is calculated by dividing the mass of the liquid (filled pycnometer weight minus empty pycnometer weight) by the known volume of the pycnometer.

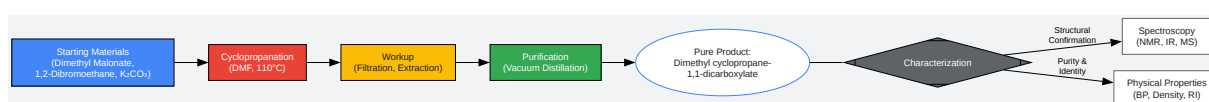
#### 4.2.3 Refractive Index Determination (Abbe Refractometer):

- Ensure the prism of the Abbe refractometer is clean and dry.
- Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
- Place a few drops of the sample liquid onto the surface of the prism.
- Close the prisms and allow the temperature to equilibrate to the desired value (typically 20.0 °C), using the instrument's water bath connections.
- Adjust the light source and move the adjustment knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

- If color fringing is observed, adjust the chromaticity compensator until a sharp black-and-white borderline is obtained.
- Read the refractive index directly from the instrument's scale.

## Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **Dimethyl cyclopropane-1,1-dicarboxylate**.



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Caption: Synthesis and Analysis Workflow.

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## References

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Email: [info@benchchem.com](mailto:info@benchchem.com)